molecular formula C5H13ClN2O2 B578081 Ethyl 3-hydrazinylpropanoate hydrochloride CAS No. 1216111-67-9

Ethyl 3-hydrazinylpropanoate hydrochloride

Cat. No.: B578081
CAS No.: 1216111-67-9
M. Wt: 168.621
InChI Key: YFSUJVKDPDJFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydrazinylpropanoate hydrochloride is an organic compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . It is a derivative of hydrazine and is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydrazinylpropanoate hydrochloride can be synthesized through the reaction of ethyl 3-bromopropanoate with hydrazine hydrate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydrazinylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include hydrazones, substituted hydrazines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-hydrazinylpropanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydrazinylpropanoate hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydrazinylpropanoate
  • Ethyl 3-bromopropanoate
  • Hydrazine hydrate

Uniqueness

Ethyl 3-hydrazinylpropanoate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts .

Properties

IUPAC Name

ethyl 3-hydrazinylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-2-9-5(8)3-4-7-6;/h7H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSUJVKDPDJFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.